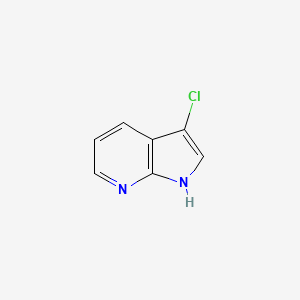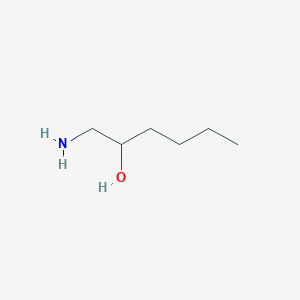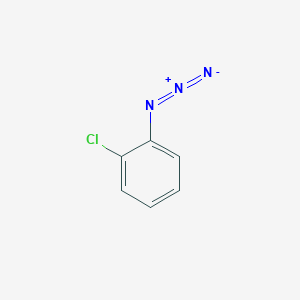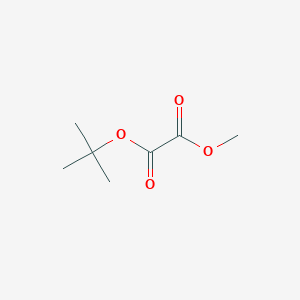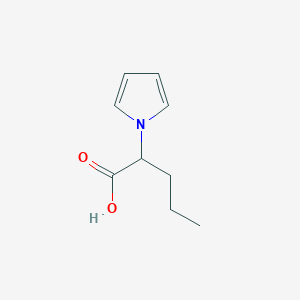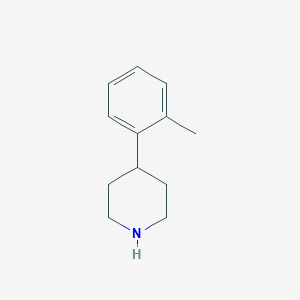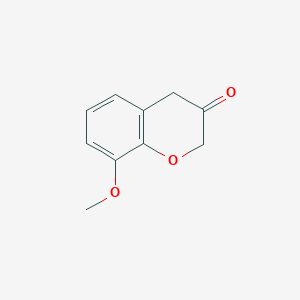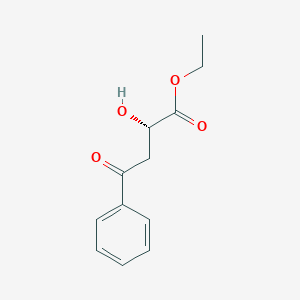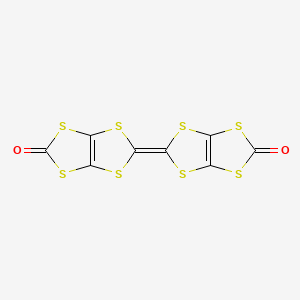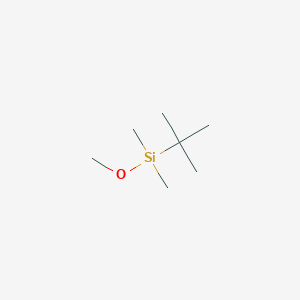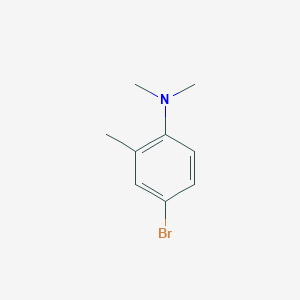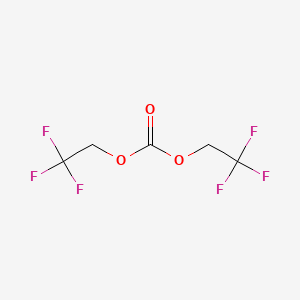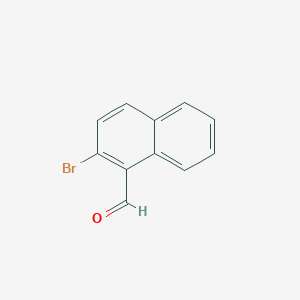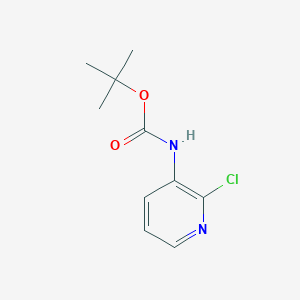
tert-Butyl (2-chloropyridin-3-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-chloropyridin-3-yl)carbamate” is a chemical compound that belongs to the class of carbamates . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .
Synthesis Analysis
Carbamates can be synthesized through a variety of methods. One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid to produce the corresponding acyl azide . The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped either by an alkoxide or by an amine to form the aromatic carbamate .Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-chloropyridin-3-yl)carbamate” is C10H13ClN2O2 . The exact mass is 228.066559 Da .Chemical Reactions Analysis
Carbamates, including “tert-Butyl (2-chloropyridin-3-yl)carbamate”, can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The density of “tert-Butyl (2-chloropyridin-3-yl)carbamate” is 1.2±0.1 g/cm3 . The boiling point is 282.2±25.0 °C at 760 mmHg . The melting point is 173-175ºC .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
tert-Butyl (2-chloropyridin-3-yl)carbamate plays a crucial role in the synthesis of complex organic compounds. It is used in the one-pot tandem palladium-catalyzed amination and intramolecular amidation, enabling the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials. This process yields between 49-90%, demonstrating its efficiency in synthesizing these compounds (Scott, 2006).
Crystal Structure Analysis
This compound is also significant in the study of crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative, is part of an isostructural family of compounds that form crystals linked via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond, involving the same carbonyl group. This reveals intricate details about molecular interactions and structures (Baillargeon et al., 2017).
Photocatalysis in Organic Synthesis
In organic synthesis, tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, is used in photoredox-catalyzed aminations. This method establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones further broaden the applications of this photocatalyzed protocol (Wang et al., 2022).
Antimicrobial Activity
A synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates demonstrated antimicrobial activity. This was achieved using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation, highlighting its potential in developing antimicrobial agents (Pujari et al., 2019).
Propiedades
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVCMJKJLGRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474823 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chloropyridin-3-yl)carbamate | |
CAS RN |
209798-48-1 | |
| Record name | tert-Butyl (2-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

